molecular formula C17H15ClN4O B4103060 4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide

4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4103060
M. Wt: 326.8 g/mol
InChI Key: OBOGBBFAPGOWMB-UHFFFAOYSA-N
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Description

4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a unique structure combining a benzamide moiety with a pyrazole ring, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 5-phenyl-4,5-dihydro-1H-pyrazole ring. This can be achieved through the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The next step involves the reaction of the pyrazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Formation of the Imino Group: Finally, the imino group is introduced by reacting the intermediate with an appropriate amine or ammonia source under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro group on the benzamide moiety can be substituted with other nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly significant as it is a common pharmacophore in many biologically active molecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes or receptors, modulating their activity. The benzamide moiety may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide: Unique due to its specific combination of functional groups.

    N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide: Similar structure but lacks the imino group.

    4-chloro-N-(1H-pyrazol-1-ylmethyl)benzamide: Similar but without the phenyl group on the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both the imino group and the phenyl-substituted pyrazole ring makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[amino-(3-phenyl-3,4-dihydropyrazol-2-yl)methylidene]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-14-8-6-13(7-9-14)16(23)21-17(19)22-15(10-11-20-22)12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOGBBFAPGOWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=NC(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 3
4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 4
4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide

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